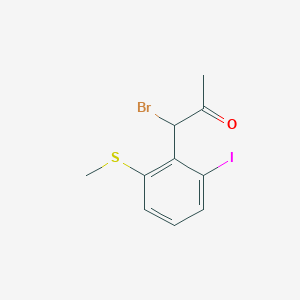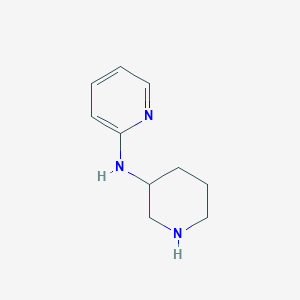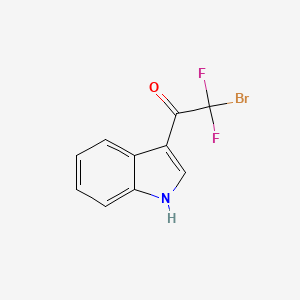![molecular formula C7H8Cl3NO B14050257 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride is a chemical compound with significant interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ammoniooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to modify proteins also plays a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride
- 1-[(Ammoniooxy)methyl]-4-chlorobenzene chloride
Uniqueness
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C7H8Cl3NO |
|---|---|
Peso molecular |
228.5 g/mol |
Nombre IUPAC |
(2,3-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
Clave InChI |
UXZWGKJQTVLXKD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)CO[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)









